REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1F.C(N(C(C)C)CC)(C)C.C(Cl)Cl>C(OCC)(=O)C.O>[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
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19.9 g
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Type
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reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 4 h
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Duration
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4 h
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with 2×50 mL of methylene chloride and 50 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
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CUSTOM
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Details
|
to give a yellow solid
|
Type
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CUSTOM
|
Details
|
This was recrystallized from acetone-water
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Type
|
CUSTOM
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Details
|
to give a yellow solid, mp=112°-113° C.
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1N1CCOCC1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |